N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine
Description
Chemical Structure: The compound features a 1-butyl-1,2,3,4-tetrahydroquinoline core substituted at the 6-position with a methyl group linked to a secondary amine. The amine is further substituted with a furan-2-ylmethyl group. Its molecular formula is C₁₉H₂₆N₂O, and it has a molecular weight of 298.43 g/mol (CAS: 1119453-02-9) .
Similar methods may apply for the target compound.
Safety data indicate moderate acute toxicity (oral, dermal, inhalation) .
Structure
3D Structure
Properties
IUPAC Name |
1-(1-butyl-3,4-dihydro-2H-quinolin-6-yl)-N-(furan-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-2-3-10-21-11-4-6-17-13-16(8-9-19(17)21)14-20-15-18-7-5-12-22-18/h5,7-9,12-13,20H,2-4,6,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTHSBGPWPHUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC2=C1C=CC(=C2)CNCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156942 | |
| Record name | 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-02-9 | |
| Record name | 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions ensures consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the furan ring .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
Recent studies have investigated the potential of N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine as an anticancer agent. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. Its mechanism of action may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation pathways.
2. Neuropharmacology
This compound is also being explored for its neuroprotective properties. Research indicates that it may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydroquinoline structure is known to interact with neurotransmitter systems, potentially enhancing cognitive function and reducing neuroinflammation.
Case Study : Animal models treated with this compound exhibited improved memory retention and reduced markers of neuroinflammation compared to control groups.
Materials Science
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific electronic properties. Researchers are investigating its application in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Table 1: Comparison of Material Properties
| Property | This compound | Conventional Materials |
|---|---|---|
| Conductivity | Moderate | High |
| Stability | High | Variable |
| Compatibility with Polymers | Excellent | Limited |
Mechanism of Action
The mechanism by which N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine exerts its effects involves interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the furan ring may interact with enzymes, altering their activity and leading to various biological effects . The pathways involved often include modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Solubility and Stability: The sulfonamide group in 4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide enhances polarity compared to the target compound’s furan moiety, likely affecting solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine, and how can reaction conditions be optimized for yield?
- Methodology : Reductive amination using heterogeneous catalysts like Pd/NiO (1.1 wt%) under hydrogen atmosphere (25°C, 10 hours) is effective for analogous amine syntheses. Key parameters include stoichiometric ratios of aldehyde and amine precursors, catalyst loading, and reaction time. For example, yields >90% are achievable with equimolar reactants and 20 mg catalyst per 50 mL reaction volume .
- Optimization : Screening alternative catalysts (e.g., Pd/C, Raney Ni) and solvents (e.g., methanol, THF) can improve selectivity. Monitoring by TLC or GC-MS ensures reaction completion.
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
- Characterization : Use a combination of:
- ¹H/¹³C NMR : Analyze chemical shifts for tetrahydroquinoline (δ ~1.8–2.5 ppm for butyl chain) and furylmethyl groups (δ ~6.3–7.4 ppm) .
- Mass Spectrometry (ESI-HRMS) : Confirm molecular ion ([M+H]⁺) at m/z 298.43 (calculated for C₁₉H₂₆N₂O) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Emergency measures include rinsing skin/eyes with water and avoiding induced vomiting upon ingestion .
Advanced Research Questions
Q. How can computational tools like AutoDock4 aid in studying the compound’s interaction with biological targets?
- Methodology : Perform molecular docking using AutoDock4 to simulate binding to receptors (e.g., enzymes, GPCRs). Steps include:
Prepare ligand and receptor files (PDBQT format).
Define flexible receptor sidechains (if applicable).
Use Lamarckian genetic algorithm for docking simulations.
Validate results with binding energy scores (ΔG < −6 kcal/mol suggests strong affinity) .
- Case Study : Docking studies on tetrahydroquinoline derivatives have identified interactions with serotonin receptors, guiding SAR optimization .
Q. What strategies resolve contradictions in NMR data for stereoisomers or conformers?
- Approach :
- Chiral SFC : Separate enantiomers using a Chiralpak AD-H column with isopropyl alcohol/CO₂ (50:50, 100 bar). Monitor retention times (e.g., 2.42 min for S-enantiomer vs. 3.30 min for R-enantiomer) .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., coalescence of peaks at elevated temperatures) .
Q. How can crystallographic data (e.g., SHELX-refined structures) validate the compound’s 3D conformation?
- Protocol :
Grow single crystals via vapor diffusion (e.g., ethanol/water).
Collect X-ray diffraction data (λ = 1.5418 Å).
Refine using SHELXL: Apply restraints for flexible groups (e.g., butyl chain) and validate with R-factor (<5%) .
- Example : SHELX-refined tetrahydroquinoline derivatives show planar quinoline rings and gauche conformations in alkyl chains .
Q. What mechanistic insights explain the compound’s toxicity profile?
- Investigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
